REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10]1[CH:19]=[CH:18][C:13]([C:14]([O:16]C)=[O:15])=[CH:12][CH:11]=1.[OH-].[Li+].Cl>C(O)(C)C.O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[C:10]1[CH:19]=[CH:18][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C1=CC=C(C(=O)OC)C=C1
|
Name
|
( a )
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ether
|
Type
|
CUSTOM
|
Details
|
After drying the organic phase
|
Type
|
CUSTOM
|
Details
|
with MgSO4 and evaporation a white solid
|
Type
|
CUSTOM
|
Details
|
was obtained (1.15 g, 91%)
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |